(2S,5S,6S,9S)-5,9,13-trimethyl-3-oxatricyclo[7.4.0.0<2,6>]trideca-1(13),10-die ne-4,12-dione
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Overview
Description
Alpha-santonin is a sesquiterpene lactone compound that was historically used as an anthelminthic drug to treat parasitic worm infections . It is derived from the unexpanded flower-heads of Artemisia maritima var. stechmanniana and other related species . Alpha-santonin is known for its colorless, flat prismatic crystals that turn slightly yellow upon exposure to light .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-santonin involves several steps, including the formation of the core skeleton and the α-methylene-γ-lactone moiety . One common method involves the selective dehydrogenation of the α-methyl-γ-lactone moiety, followed by the formation of phenylseleno-substituted intermediates and subsequent oxidation .
Industrial Production Methods
Alpha-santonin is primarily isolated from natural sources, specifically from the flower buds of Artemisia species . The industrial production involves the extraction and purification of the compound from these plant sources.
Chemical Reactions Analysis
Types of Reactions
Alpha-santonin undergoes various chemical reactions, including:
Oxidation: Alpha-santonin can be oxidized to form lumisantonin.
Substitution: Alpha-santonin can undergo substitution reactions to form derivatives with altered properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid is commonly used for oxidation reactions.
Reduction: Microbial strains like Cunninghamella bainieri and Mucor plumbeus are used for biotransformations.
Major Products Formed
Lumisantonin: Formed through oxidation.
1,2-Dihydro-alpha-santonin: Formed through microbial reduction.
Scientific Research Applications
Alpha-santonin and its derivatives have shown promise in various scientific research applications:
Chemistry: Used as a starting material for the synthesis of other complex molecules.
Biology: Studied for its effects on parasitic worms and other biological systems.
Medicine: Investigated for its potential anti-cancer properties.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
Alpha-santonin exerts its effects by paralyzing parasitic worms, allowing them to be expelled from the body . It paralyzes the anterior end of the worm while stimulating the posterior end, depending on the concentration . The exact molecular targets and pathways involved in this mechanism are still under investigation.
Comparison with Similar Compounds
Alpha-santonin is part of the sesquiterpene lactone family, which includes compounds like parthenolide and germacrene . These compounds share similar structural features, such as the α-methylene-γ-lactone moiety, but differ in their biological activities and chemical properties . Alpha-santonin is unique in its historical use as an anthelminthic and its potential anti-cancer properties .
List of Similar Compounds
Properties
Molecular Formula |
C15H18O3 |
---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
(5aS)-3,5a,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2,8-dione |
InChI |
InChI=1S/C15H18O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h5,7-8,10,13H,4,6H2,1-3H3/t8?,10?,13?,15-/m0/s1 |
InChI Key |
XJHDMGJURBVLLE-KWCXHHIESA-N |
Isomeric SMILES |
CC1C2CC[C@]3(C=CC(=O)C(=C3C2OC1=O)C)C |
Canonical SMILES |
CC1C2CCC3(C=CC(=O)C(=C3C2OC1=O)C)C |
Origin of Product |
United States |
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